Boc-Sar-OH

Catalog No.
S750046
CAS No.
13734-36-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Sar-OH

CAS Number

13734-36-6

Product Name

Boc-Sar-OH

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Synonyms

Boc-sarcosine;Boc-Sar-OH;13734-36-6;N-Boc-sarcosine;N-(tert-butoxycarbonyl)-N-methylglycine;t-Boc-sarcosine;Boc-N-methylglycine;N-Boc-N-Methylglycine;YRXIMPFOTQVOHG-UHFFFAOYSA-N;MFCD00037795;SBB065787;Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;[(tert-Butoxycarbonyl)(methyl)amino]aceticacid;2-{[(tert-butoxy)carbonyl](methyl)amino}aceticacid;N-(tert-butoxycarbonyl)sarcosine;N-[tert-butoxycarbonyl]sarcosine;2-((tert-Butoxycarbonyl)(methyl)amino)aceticacid;2-[(tert-butoxycarbonyl)(methyl)amino]aceticacid;N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine;N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine;Glycine,N-((1,1-dimethylethoxy)carbonyl)-N-methyl-;BocSarcosine;N-Bocsarcosine;N-t-Boc-sarcosine;SARCOSINE,N-TERT.BUTYLOXYCARBONYL

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Peptide Synthesis

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, also known as BOC-Sarcosine (where Sarcosine is N-methylglycine), is a valuable building block in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, allowing for the selective attachment of other amino acids to form peptides.

Synthesis of Sarcosine-Containing Molecules

BOC-Sarcosine is a useful precursor for the synthesis of various molecules containing the sarcosine moiety. Sarcosine is a naturally occurring amino acid derivative found in several biological processes. By removing the BOC protecting group, BOC-Sarcosine can be incorporated into pharmaceuticals, cosmetics, and other research applications.

Boc-Sar-OH, also known as N-Boc-sarcosine, is a chemical compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid sarcosine, which is a derivative of glycine. The compound is identified by its CAS number 13734-36-6 and is widely used in peptide synthesis and organic chemistry due to its stability and reactivity under various conditions .

t-Boc-Sarcosine itself does not possess a specific mechanism of action. Its primary function lies in peptide synthesis, where the t-Boc group guides the assembly of the peptide chain and is later removed to reveal the functional amino acid (sarcosine) within the peptide.

  • Eye and skin irritant: Avoid contact with eyes and skin. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Respiratory irritant: Minimize inhalation of dust particles. Consider using a fume hood for manipulation.
Typical of amino acids and their derivatives:

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), yielding sarcosine, which can then participate in further reactions or peptide synthesis.
  • Esterification: Boc-Sar-OH can react with alcohols to form esters, which are useful in various synthetic pathways.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt), forming peptide bonds essential for constructing larger peptides .

Boc-Sar-OH itself has limited direct biological activity but serves as a valuable building block in the synthesis of bioactive peptides. Sarcosine has been studied for its potential roles in various biological processes, including modulation of neurotransmitter systems and implications in certain diseases such as schizophrenia. The Boc-protected form allows for selective incorporation into peptides without premature reactions that could occur with free amino acids .

Boc-Sar-OH can be synthesized through several methods:

  • Direct Protection: Sarcosine can be synthesized from glycine through methylation followed by protection with the Boc group using Boc anhydride or Boc chloride in the presence of a base.
  • Coupling Reactions: Sarcosine derivatives can be synthesized via coupling reactions involving protected amino acids and appropriate coupling agents.
  • Chemical Modification: Starting from other amino acids or derivatives, Boc-Sar-OH can be obtained through specific modifications that introduce the Boc group and adjust the side chain accordingly .

Boc-Sar-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides, especially those requiring specific side-chain functionalities.
  • Drug Development: In the design of peptide-based drugs targeting various biological pathways.
  • Research: As a reagent in biochemical studies involving amino acid derivatives and their interactions .

Boc-Sar-OH shares structural similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SarcosineGlycine derivative without protective groupsNaturally occurring amino acid
N-Boc-glycineSimilar Boc protection on glycineMore commonly used in peptide synthesis
N-Boc-alanineBoc-protected alanineDifferent side chain properties
N-Boc-phenylalanineAromatic side chain with Boc protectionUsed in studies involving aromatic interactions

Boc-Sar-OH's uniqueness lies in its specific structure that combines the properties of both glycine and sarcosine while providing a versatile platform for further modifications during peptide synthesis .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-36-6

Wikipedia

N-boc-sarcosine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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